molecular formula C22H33N2+ B14254959 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium CAS No. 390387-21-0

5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium

Cat. No.: B14254959
CAS No.: 390387-21-0
M. Wt: 325.5 g/mol
InChI Key: UEYDJKIBTSRZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is a quaternary ammonium compound with the molecular formula C22H33N2 This compound is characterized by the presence of a diphenylethyl group attached to an amino group, which is further connected to a trimethylpentan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium typically involves the reaction of 2,2-diphenylethylamine with N,N,N-trimethylpentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure but different functional groups.

    Diphenylmethane: Contains a diphenylmethane moiety, similar to the diphenylethyl group in the compound.

    N,N-Dimethylpentylamine: Shares the trimethylpentan-1-aminium moiety but lacks the diphenylethyl group.

Uniqueness

5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium is unique due to the combination of the diphenylethyl group and the quaternary ammonium structure

Properties

CAS No.

390387-21-0

Molecular Formula

C22H33N2+

Molecular Weight

325.5 g/mol

IUPAC Name

5-(2,2-diphenylethylamino)pentyl-trimethylazanium

InChI

InChI=1S/C22H33N2/c1-24(2,3)18-12-6-11-17-23-19-22(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-5,7-10,13-16,22-23H,6,11-12,17-19H2,1-3H3/q+1

InChI Key

UEYDJKIBTSRZMN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCNCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.